GSK2163632A

Description

Properties

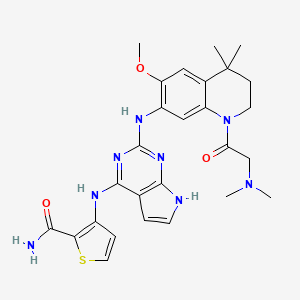

Molecular Formula |

C27H32N8O3S |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-4,4-dimethyl-2,3-dihydroquinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]thiophene-2-carboxamide |

InChI |

InChI=1S/C27H32N8O3S/c1-27(2)8-10-35(21(36)14-34(3)4)19-13-18(20(38-5)12-16(19)27)31-26-32-24-15(6-9-29-24)25(33-26)30-17-7-11-39-22(17)23(28)37/h6-7,9,11-13H,8,10,14H2,1-5H3,(H2,28,37)(H3,29,30,31,32,33) |

InChI Key |

YNSCKPCDFIDINW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C2=CC(=C(C=C21)OC)NC3=NC4=C(C=CN4)C(=N3)NC5=C(SC=C5)C(=O)N)C(=O)CN(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK2163632A; GSK-2163632-A; GSK 2163632 A; |

Origin of Product |

United States |

Foundational & Exploratory

GSK2163632A: A Technical Overview of an IGF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2163632A is a small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2][3] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of various cancers.[4][5] As such, IGF-1R has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the core characteristics of an IGF-1R inhibitor like this compound, including its mechanism of action, representative biochemical and cellular activities, and the experimental protocols used for its characterization.

Disclaimer: Publicly available information on the specific quantitative data and experimental protocols for this compound is limited. Therefore, this guide presents representative data and methodologies for a typical IGF-1R inhibitor to provide a comprehensive technical understanding.

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor that targets the catalytic activity of the IGF-1R. The binding of ligands, primarily IGF-1 and IGF-2, to the extracellular domain of IGF-1R induces a conformational change that leads to autophosphorylation of the intracellular tyrosine kinase domain. This autophosphorylation initiates downstream signaling cascades, principally the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[5][6][7][8] These pathways are crucial for promoting cell proliferation and inhibiting apoptosis (programmed cell death).[7] By inhibiting the tyrosine kinase activity of IGF-1R, this compound blocks these downstream signaling events, thereby impeding tumor cell growth and survival. This compound has also been noted to inhibit G protein-coupled receptor kinase (GRK) and Rho-associated coiled-coil kinase (ROCK).[1]

IGF-1R Signaling Pathway

The following diagram illustrates the central role of IGF-1R in activating downstream signaling pathways critical for cell proliferation and survival. Inhibition of IGF-1R by molecules like this compound disrupts these cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. tebubio.com [tebubio.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK2163632A and its Inhibition of G Protein-Coupled Receptor Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound GSK2163632A, a potent inhibitor of G protein-coupled receptor kinases (GRKs). The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. Visual diagrams of the signaling pathway and experimental workflow are included to facilitate a deeper understanding of the subject matter.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the pyrrolopyrimidine class of compounds.[1] Initially developed as an inhibitor for the insulin-like growth factor 1 receptor (IGF-1R), it was subsequently identified as a potent inhibitor of G protein-coupled receptor kinases (GRKs).[1][2] Specifically, this compound demonstrates high potency against GRK1 and GRK5, with a lesser but still significant inhibitory effect on GRK2.[1] Its ability to selectively inhibit these kinases makes it a valuable tool for studying the physiological and pathological roles of GRKs, particularly in conditions such as heart failure and Parkinson's disease.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the active site of GRKs, thereby preventing the phosphorylation of their target substrates. The binding of this compound to GRK1 has been shown to be analogous to the binding of a related compound to the insulin receptor kinase domain.[1] This interaction blocks the kinase activity of GRKs, which are crucial for the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRKs, this compound can modulate the signaling of numerous GPCRs, making it a compound of significant interest in drug discovery and development.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various kinases has been quantified through in vitro phosphorylation assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data highlights the compound's potent inhibition of GRK1 and GRK5.

| Kinase Target | log(IC50) (M) | IC50 (nM) | Selectivity over GRK2 | Reference |

| GRK1 | -6.9 | 126 | 160-fold vs GRK2 | [1] |

| GRK2 | -5.5 | 3162 | - | [1] |

| GRK5 | -6.6 | 251 | 6-fold vs GRK2 | [1] |

Experimental Protocols

The characterization of this compound as a GRK inhibitor involved two key experimental techniques: Differential Scanning Fluorimetry (DSF) for initial screening and an in vitro phosphorylation assay for determining inhibitory potency.

Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput screening method used to identify compounds that bind to and stabilize a target protein. The assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm is indicative of a stabilizing interaction.

Protocol for DSF Screen:

-

Protein Preparation: Purified GRK2 and GRK5 were used for the screen.

-

Compound Concentration: A collection of known protein kinase inhibitors, including this compound, was screened at a concentration of 10 μM.

-

Assay Buffer: The specific buffer composition was not detailed in the provided search results, but a standard DSF buffer typically contains a buffering agent (e.g., HEPES), salt (e.g., NaCl), and a fluorescent dye (e.g., SYPRO Orange).

-

Instrumentation: A real-time PCR instrument is typically used to monitor the fluorescence changes as the temperature is gradually increased.

-

Data Analysis: The change in melting temperature (ΔTm) was calculated as the difference between the Tm of the protein with the compound and the Tm of the protein with a DMSO control. A ΔTm of ≥ 2 °C was considered a significant hit.[1]

In Vitro GRK Phosphorylation Assay

This assay directly measures the enzymatic activity of GRKs and the inhibitory effect of compounds like this compound. The assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, in this case, tubulin.

Detailed Protocol for In Vitro Phosphorylation Assay:

-

Reaction Mixture: The assay was conducted with each GRK (GRK1, GRK2, and GRK5).

-

Substrate: Tubulin was used as the substrate for phosphorylation.

-

ATP Concentration: The concentration of ATP in the assay was 5 μM.[1]

-

Inhibitor Concentrations: A range of this compound concentrations were tested to determine the IC50 value.

-

Reaction Conditions: The reaction was allowed to proceed, and the amount of phosphorylated tubulin was quantified.

-

Data Analysis: The IC50 values were calculated from the dose-response curves of inhibition.

Conclusion

This compound is a valuable chemical probe for studying the function of G protein-coupled receptor kinases. Its potent and somewhat selective inhibition of GRK1 and GRK5 allows for the dissection of the roles of these specific kinases in various cellular signaling pathways. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies or as a lead compound for the development of more selective GRK inhibitors. Further research into the broader kinase selectivity profile and in vivo efficacy of this compound will be crucial for its potential therapeutic applications.

References

GSK2163632A: A Technical Overview of Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2163632A is a potent pyrrolopyrimidine-based inhibitor initially developed as a therapeutic agent targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R). Subsequent research has revealed its significant inhibitory activity against G protein-coupled receptor kinases (GRKs), particularly GRK1 and GRK5.[1][2] This dual-target profile makes this compound a valuable tool for studying the intricate signaling pathways governed by these kinases and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the target binding affinity and selectivity of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Target Binding Affinity and Selectivity

This compound exhibits potent inhibitory activity against members of the GRK family, with a notable preference for GRK1 and GRK5 over GRK2. While originally designed as an IGF-1R inhibitor, its high affinity for GRKs underscores its multi-targeting capabilities.[1][2]

Quantitative Data

The inhibitory potency of this compound has been quantified using in vitro phosphorylation assays, yielding the following half-maximal inhibitory concentration (IC50) values:

| Target | IC50 (nM) | Selectivity vs. GRK2 | Reference |

| GRK1 | ~126 | 160-fold vs. GRK2 | [1] |

| GRK2 | ~20,000 | - | [1] |

| GRK5 | ~3,162 | 6-fold vs. GRK2 | [1] |

Note: The log IC50 values of -6.9 for GRK1 and -5.5 for GRK5 were converted to nanomolar concentrations for this table.[1]

As of the latest available data, specific binding affinity constants (Ki or Kd) for this compound against IGF-1R and the GRK family have not been publicly disclosed. A comprehensive kinase selectivity profile of this compound against a broader panel of kinases is also not currently available in the public domain.

Experimental Protocols

The following sections describe the general methodologies employed to determine the inhibitory activity of compounds like this compound. It is important to note that the specific protocols used for generating the above data for this compound have not been published in full detail.

In Vitro GRK Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a G protein-coupled receptor kinase.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate (e.g., tubulin or a specific peptide) by the target GRK in the presence and absence of the test compound. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified GRK enzyme (e.g., GRK1, GRK2, or GRK5), a suitable substrate such as tubulin, and a buffer solution (e.g., 20 mM HEPES pH 7.5, 2 mM EDTA, and 7.5 mM MgCl2).[3]

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Reaction Initiation: The phosphorylation reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) at a concentration close to its Km value for the specific kinase.[3]

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., SDS-PAGE loading buffer).

-

Detection and Quantification: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or autoradiography film to visualize and quantify the amount of radiolabeled phosphate incorporated into the substrate.

-

Data Analysis: The intensity of the radioactive signal is measured, and the percentage of inhibition for each concentration of this compound is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.

IGF-1R Kinase Assay (ADP-Glo™ Kinase Assay)

This is a common method for measuring the activity of tyrosine kinases like IGF-1R and the inhibitory effect of compounds.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

General Protocol:

-

Kinase Reaction: Recombinant human IGF-1R kinase domain is incubated with a specific substrate peptide (e.g., IGF1Rtide) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[4] Serial dilutions of this compound are included to assess inhibitory activity.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP into ATP and to catalyze a luciferase/luciferin reaction that produces light.

-

Luminescence Measurement: The luminescent signal is measured using a plate reader, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of its targets, thereby modulating their downstream signaling pathways.

IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, leading to the activation of two major downstream signaling cascades: the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Inhibition of IGF-1R by this compound would block the initiation of these signaling events.

Caption: Inhibition of the IGF-1R signaling pathway by this compound.

GRK Signaling Pathway

G protein-coupled receptor kinases phosphorylate activated G protein-coupled receptors (GPCRs). This phosphorylation event promotes the binding of arrestin proteins to the GPCR, which in turn leads to receptor desensitization and internalization, effectively dampening the signaling cascade. By inhibiting GRKs, this compound can prevent this desensitization process, potentially leading to prolonged GPCR signaling.

Caption: Inhibition of the GRK-mediated GPCR desensitization pathway by this compound.

Conclusion

This compound is a valuable chemical probe with potent inhibitory activity against IGF-1R and select G protein-coupled receptor kinases. The available quantitative data highlights its nanomolar potency against GRK1 and significant selectivity over GRK2. While more comprehensive data on its binding affinity and broader kinase selectivity would be beneficial, the current information provides a strong foundation for its use in pharmacological research. The provided experimental outlines and signaling pathway diagrams offer a framework for designing and interpreting studies aimed at further elucidating the biological roles of IGF-1R and GRKs, and for exploring the therapeutic potential of dual-targeting inhibitors.

References

- 1. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.de [promega.de]

In Vitro Profile of GSK2163632A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2163632A is a potent small molecule inhibitor with demonstrated activity against multiple protein kinases. Initially developed as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R), it has also been identified as a selective inhibitor of G protein-coupled receptor kinases (GRKs).[1][2] This dual activity makes this compound a valuable research tool for investigating the roles of these kinases in various signaling pathways and disease models, particularly in areas such as heart failure and Parkinson's disease. This technical guide provides a comprehensive overview of the in vitro studies involving this compound, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Data Presentation

The inhibitory activity of this compound has been quantified against several G protein-coupled receptor kinases in in vitro phosphorylation assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) data.

| Target Kinase | log IC50 (M) | IC50 (nM) |

| GRK1 | -6.9 | 125.9 |

| GRK2 | -6.6 | 251.2 |

| GRK5 | -5.5 | 3162.3 |

Data sourced from in vitro phosphorylation assays using tubulin and 5 μM ATP as substrates.[2]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments relevant to the characterization of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound like this compound against a target kinase. Specific substrates and conditions will vary depending on the kinase being assayed (e.g., GRK or IGF-1R).

1. Materials and Reagents:

-

Purified recombinant kinase (e.g., GRK1, GRK2, GRK5, or IGF-1R)

-

Kinase-specific substrate (e.g., tubulin for GRKs, synthetic peptide for IGF-1R)[2][3]

-

This compound stock solution (typically in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT)[4]

-

ATP solution (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays)

-

96-well assay plates

-

Phosphocellulose paper or filter plates (for radiometric assays)

-

Scintillation counter or luminescence plate reader

-

Stop solution (e.g., phosphoric acid for radiometric assays)

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the diluted this compound, the purified kinase, and the specific substrate.

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for the specific kinase if determining competitive inhibition.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

For radiometric assays, transfer a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radiolabeled ATP.

-

Quantify the amount of substrate phosphorylation. For radiometric assays, this is done using a scintillation counter. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which correlates with kinase activity.[5][6][7]

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based IGF-1R Inhibition Assay (Reporter Gene Assay)

This type of assay measures the ability of a compound to inhibit IGF-1R signaling within a cellular context.

1. Materials and Reagents:

-

Human cells engineered to express human IGF-1R and a reporter gene (e.g., luciferase) under the control of a transcription factor activated by the IGF-1R signaling pathway (e.g., Elk-1).[8]

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Recombinant human IGF-1.

-

96-well cell culture plates.

-

Lysis buffer and luciferase substrate.

-

Luminometer.

2. Assay Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the diluted this compound for a specific period.

-

Stimulate the cells with a sub-maximal concentration of IGF-1 (e.g., EC80) to activate the IGF-1R pathway.[8]

-

Incubate for a period sufficient to allow for reporter gene expression (typically several hours).

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of the IGF-1-induced signal for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits IGF-1R and GRK signaling pathways.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Kinase Inhibition

Caption: this compound inhibits key kinases leading to distinct biological effects.

References

In-depth Technical Guide: GSK2163632A for Cancer Cell Line Research

A comprehensive analysis of the available scientific literature reveals a significant lack of specific data regarding the use of GSK2163632A in cancer cell line research. While initial information suggests this compound is an insulin-like growth factor 1 receptor (IGF-1R) inhibitor, extensive searches for its application, quantitative effects, and mechanistic pathways in cancer models have not yielded the specific details required for this in-depth technical guide.

Information on crucial data points such as IC50 values across different cancer cell lines, detailed experimental protocols for its use, and specific signaling pathways affected by this compound is not publicly available in the scientific literature. Consequently, the core requirements of this request, including structured data tables, detailed methodologies, and signaling pathway diagrams, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in the effects of IGF-1R inhibition in cancer cell lines are encouraged to explore the extensive research available on other, more widely studied IGF-1R inhibitors. This body of literature offers a wealth of quantitative data, established experimental protocols, and well-characterized signaling pathways that can serve as a valuable resource for designing and interpreting experiments in this area of cancer research.

The Dual-Inhibitor GSK2163632A: A Technical Guide for Signal Transduction Studies

For Researchers, Scientists, and Drug Development Professionals

GSK2163632A is a potent small molecule inhibitor with a dual-targeting mechanism, making it a valuable tool for investigating cellular signaling pathways. Originally developed as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), it has also been identified as a potent inhibitor of G protein-coupled Receptor Kinases (GRKs), particularly GRK1 and GRK5. This unique polypharmacology allows for the dissection of two critical signaling axes involved in a myriad of physiological and pathological processes, including cell growth, proliferation, and receptor desensitization.

This technical guide provides a comprehensive overview of the role of this compound in signal transduction studies, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Inhibitory Activity of this compound

The inhibitory potency of this compound has been determined against its primary targets using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| IGF-1R | 27 |

| GRK1 | 130 |

| GRK2 | >10,000 |

| GRK5 | 260 |

| ROCK1 | 38 |

Table 1: Inhibitory Potency of this compound against Key Kinase Targets. Data derived from in vitro phosphorylation assays.

Signaling Pathways Modulated by this compound

This compound's dual activity allows for the modulation of two distinct and crucial signaling pathways: the IGF-1R signaling cascade and the GPCR desensitization pathway mediated by GRKs.

Inhibition of the IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival. Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, initiating two major downstream signaling cascades: the PI3K/AKT pathway and the RAS/RAF/MAPK pathway. By inhibiting IGF-1R, this compound can effectively block these downstream events.

Modulation of GPCR Desensitization via GRK Inhibition

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Continuous stimulation of GPCRs leads to a process called desensitization, which prevents overstimulation of downstream signaling. This process is primarily mediated by G protein-coupled receptor kinases (GRKs), which phosphorylate the activated receptor, leading to the recruitment of arrestin proteins. Arrestin binding sterically hinders further G protein coupling and promotes receptor internalization. By inhibiting GRKs, this compound can prevent GPCR desensitization and prolong G protein-mediated signaling.

The Impact of IGF-1R Inhibition on Cellular Proliferation: A Technical Overview of GSK2163632A's Presumed Mechanism

Disclaimer: As of late 2025, detailed public research specifically outlining the effects of GSK2163632A on cellular proliferation is limited. This technical guide is therefore based on the well-established mechanisms of action of the broader class of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, to which this compound belongs. The experimental data and protocols provided are representative of this class of compounds and serve as a guide for research professionals.

Introduction

This compound is identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival. In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation and tumor progression. Consequently, IGF-1R has emerged as a significant target for cancer therapeutic development. This guide provides an in-depth overview of the anticipated effects of this compound on cellular proliferation, based on the known activities of other IGF-1R inhibitors.

Core Mechanism of Action

IGF-1R is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains. This activation triggers the recruitment and phosphorylation of various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. These events initiate two major downstream signaling cascades that drive cellular proliferation:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is heavily involved in the regulation of cell division and proliferation.

By inhibiting the tyrosine kinase activity of IGF-1R, this compound is expected to block the activation of these downstream pathways, thereby impeding the molecular machinery required for cellular proliferation.

Quantitative Data on IGF-1R Inhibitor Efficacy

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various IGF-1R inhibitors across different cancer cell lines, illustrating the typical potency of this drug class in inhibiting cell proliferation.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference Compound |

| Linsitinib (OSI-906) | MCF-7 | Breast Cancer | 35 | Yes |

| Linsitinib (OSI-906) | HT-29 | Colorectal Cancer | 147 | Yes |

| BMS-754807 | A549 | Non-Small Cell Lung Cancer | 18 | Yes |

| BMS-754807 | PANC-1 | Pancreatic Cancer | 26 | Yes |

| NVP-AEW541 | Calu-6 | Non-Small Cell Lung Cancer | 290 | Yes |

| NVP-AEW541 | DU145 | Prostate Cancer | 430 | Yes |

Key Experimental Protocols

To assess the effects of an IGF-1R inhibitor such as this compound on cellular proliferation, a series of in vitro assays are typically employed.

Cell Viability (MTT) Assay

Objective: To determine the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the IGF-1R inhibitor (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Clonogenic (Colony Formation) Assay

Objective: To assess the long-term effect of the inhibitor on the ability of a single cell to proliferate and form a colony.

Methodology:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Treat the cells with various concentrations of the IGF-1R inhibitor for a defined period (e.g., 24 hours).

-

Incubation: Remove the inhibitor-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.

Cell Cycle Analysis via Flow Cytometry

Objective: To determine the effect of the inhibitor on the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment: Culture cells in the presence of the IGF-1R inhibitor at various concentrations for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Experimental Workflows

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the anti-proliferative effects.

Conclusion

Based on its classification as an IGF-1R inhibitor, this compound is anticipated to exert significant anti-proliferative effects on cancer cells that are dependent on the IGF-1R signaling pathway. The inhibition of this pathway is expected to lead to a dose-dependent decrease in cell viability, a reduction in the long-term clonogenic survival of cancer cells, and an arrest of the cell cycle, likely in the G0/G1 phase. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the investigation and confirmation of these expected effects for this compound and other related IGF-1R inhibitors. Further direct experimental validation is necessary to fully characterize the specific cellular and molecular impacts of this compound.

Methodological & Application

Application Notes and Protocols for GSK2163632A in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GSK2163632A is a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and G protein-coupled receptor kinases (GRKs).[1] As a dual inhibitor, it serves as a valuable tool for investigating the roles of these signaling pathways in various cellular processes, including cell proliferation, survival, and migration. IGF-1R is a receptor tyrosine kinase that, upon activation by its ligands IGF-1 and IGF-2, triggers downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are crucial for normal cell growth and are often dysregulated in cancer. GRKs are a family of serine/threonine kinases that play a key role in the desensitization of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. This document provides detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, apoptosis, and migration.

Product Information

| Product Name | This compound |

| Synonyms | GSK-2163632-A |

| Chemical Formula | C₂₇H₃₂N₈O₃S |

| Molecular Weight | 548.66 g/mol |

| CAS Number | 1123163-20-1 |

| Storage | Store at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C is acceptable. The compound is shipped at ambient temperature and is stable for several weeks under normal shipping conditions.[1] |

| Solubility | Soluble in DMSO. |

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against various kinases. This data is derived from phosphorylation assays and provides guidance for determining appropriate concentrations for cell-based experiments.

| Target Kinase | IC₅₀ (nM) | Assay Type |

| GRK1 | 130 | In vitro phosphorylation assay |

| GRK2 | 250 | In vitro phosphorylation assay |

| GRK5 | 3200 | In vitro phosphorylation assay |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways

This compound primarily targets the IGF-1R and GRK signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

IGF-1R Signaling Pathway

The IGF-1R signaling pathway plays a critical role in cell growth, proliferation, and survival. Upon ligand binding, the receptor auto-phosphorylates, leading to the recruitment and activation of downstream signaling molecules.

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

GRK Signaling Pathway

GRKs phosphorylate activated GPCRs, leading to the recruitment of arrestins, which uncouple the receptor from G proteins and promote receptor internalization, thereby terminating the signal.

Caption: GRK-mediated GPCR desensitization and the inhibitory action of this compound.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required for specific cell lines and experimental conditions.

General Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to express IGF-1R and/or be sensitive to the modulation of GPCR signaling. Cancer cell lines are often a good starting point due to the frequent dysregulation of the IGF-1R pathway.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the treatment period.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store the stock solution at -20°C.

-

Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound. To prepare the working concentrations, dilute the stock solution in culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Selected cell line

-

Complete culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) in a final volume of 100 µL.

-

Incubate for the desired time (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Selected cell line

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates.

-

Treat cells with this compound at the desired concentrations for the appropriate duration.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Migration Assay (Transwell Assay)

This assay measures the ability of cells to migrate through a porous membrane.

Materials:

-

This compound

-

Selected cell line

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Pre-treat cells with this compound at non-lethal concentrations for 24 hours.

-

Resuspend the pre-treated cells in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells into the upper chamber of the inserts.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

Experimental Workflow Diagram

Caption: General experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for GSK2163632A in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2163632A is a potent and selective inhibitor of G protein-coupled receptor kinases (GRKs), with primary activity against GRK1 and GRK5.[1][2] It also demonstrates inhibitory activity against Rho-associated coiled-coil kinase (ROCK) and insulin-like growth factor 1 receptor (IGF-1R).[2] As a member of the pyrrolopyrimidine class of kinase inhibitors, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of GRKs.[1] These kinases are crucial in regulating the signaling of G protein-coupled receptors (GPCRs), and their dysregulation has been implicated in various diseases, including heart failure and cancer.[3]

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase assays to determine its potency and cellular efficacy.

Data Presentation

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | log IC50 (M) | IC50 (nM) | Selectivity vs. GRK2 | Reference |

| GRK1 | -6.9 | 126 | 160-fold | [1] |

| GRK5 | -5.5 | 3162 | 6-fold | [1] |

| GRK2 | - | ~20160 | - | [1] |

Note: IC50 values can vary depending on assay conditions, such as ATP concentration.

Signaling Pathways

To understand the context of this compound's activity, it is important to visualize the signaling pathways of its primary targets.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Protocol for GRK5

This protocol is adapted for the determination of the IC50 value of this compound against GRK5 using a luminescence-based ADP detection assay.

Materials:

-

Recombinant human GRK5 enzyme (e.g., Promega, Cat.# V3981)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

-

This compound

-

Kinase Substrate (e.g., Casein, 1 mg/mL)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

DMSO

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.

-

Prepare a 20X working solution of each concentration by diluting the DMSO stock 1:5 in kinase buffer.

-

-

Assay Setup:

-

Add 1 µL of the 20X this compound working solution or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of a 384-well plate.

-

Prepare the enzyme solution by diluting recombinant GRK5 in kinase buffer to the desired concentration (empirically determined, e.g., 25-50 ng/well).

-

Add 10 µL of the diluted GRK5 enzyme to each well, except for the "no-enzyme" control wells. Add 10 µL of kinase buffer to the "no-enzyme" control wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Prepare the substrate/ATP mix by adding the kinase substrate and ATP to the kinase buffer. The final concentration of ATP should be at or near its Km for GRK5.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay: In-Cell Western for Phospho-Substrate Detection

This protocol describes a method to assess the inhibitory effect of this compound on GRK5-mediated phosphorylation of a downstream target in a cellular context.

Materials:

-

HEK293 cells overexpressing a GPCR known to be regulated by GRK5 (e.g., β2-adrenergic receptor)

-

Cell culture medium and supplements

-

This compound

-

GPCR agonist (e.g., isoproterenol for β2-AR)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against the phosphorylated substrate of GRK5

-

Primary antibody for a housekeeping protein (for normalization)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD)

-

96-well clear-bottom black plates

-

Imaging system capable of detecting infrared fluorescence (e.g., LI-COR Odyssey)

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293 cells expressing the target GPCR in appropriate media.

-

Seed the cells into a 96-well clear-bottom black plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Inhibitor Treatment and Stimulation:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the cells and replace it with the this compound-containing medium or vehicle control.

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

-

Stimulate the cells with the GPCR agonist at a predetermined concentration (e.g., EC80) for a specific time (e.g., 5-15 minutes).

-

-

Cell Fixing and Permeabilization:

-

Aspirate the medium and fix the cells by adding the fixing solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by adding blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibodies (phospho-substrate and normalization protein) diluted in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

-

Data Acquisition and Analysis:

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the phospho-substrate and the normalization protein in each well.

-

Normalize the phospho-substrate signal to the normalization protein signal.

-

Calculate the percent inhibition of phosphorylation for each this compound concentration relative to the agonist-stimulated control.

-

Determine the IC50 value by plotting the normalized data against the inhibitor concentration.

-

References

- 1. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK2163632A in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of GSK2163632A, a selective G protein-coupled receptor kinase (GRK) inhibitor. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in designing and executing their experiments.

Introduction

This compound is a potent inhibitor of G protein-coupled receptor kinase 1 (GRK1) and GRK5.[1][2][3][4] It also exhibits inhibitory activity against Rho-associated coiled-coil kinase (ROCK) and was originally developed as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R).[1][2][3][4] This multi-target profile makes this compound a valuable tool for studying various signaling pathways involved in cellular processes such as signal transduction, cell proliferation, and cytoskeletal dynamics.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) | Assay Type | Reference |

| GRK1 | 130 | In vitro phosphorylation assay | [1][2][3][4] |

| GRK5 | 3200 | In vitro phosphorylation assay | [1][2][3][4] |

Signaling Pathways

This compound can be used to probe multiple signaling pathways. Below are diagrams illustrating the canonical pathways of its primary targets.

Experimental Protocols

Detailed protocols for in vitro assays are provided below. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: In Vitro Kinase Assay for GRK Inhibition

This protocol is adapted from the methodology used to determine the IC50 values of this compound against GRK1 and GRK5.[1][2][3][4]

Objective: To determine the inhibitory effect of this compound on the kinase activity of GRKs.

Materials:

-

Recombinant human GRK1 or GRK5

-

This compound

-

Tubulin (as substrate)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Scintillation counter

Workflow:

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. A typical starting concentration range could be 1 nM to 100 µM.

-

In a 96-well plate, add the this compound dilutions or vehicle (e.g., DMSO) to the appropriate wells.

-

Add the recombinant GRK enzyme to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate (tubulin) and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Excise the bands corresponding to the phosphorylated tubulin and quantify the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for IGF-1R Signaling Inhibition

This protocol provides a general framework for assessing the effect of this compound on IGF-1R signaling in a cellular context.

Objective: To measure the inhibition of IGF-1-induced downstream signaling by this compound.

Materials:

-

Cells expressing IGF-1R (e.g., MCF-7, HEK293)

-

This compound

-

Recombinant human IGF-1

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

Western blotting reagents and equipment

Workflow:

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. A suggested concentration range is 0.1 µM to 50 µM.

-

Stimulate the cells with a fixed concentration of IGF-1 (e.g., 10-100 ng/mL) for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting to detect the phosphorylation status of downstream signaling proteins like Akt and ERK1/2.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Plot the normalized phosphorylation levels against the this compound concentration to determine the dose-dependent inhibitory effect.

Protocol 3: Cell-Based Assay for ROCK Inhibition (Myosin Light Chain Phosphorylation)

This protocol outlines a method to assess the inhibition of ROCK activity by measuring the phosphorylation of its substrate, Myosin Light Chain (MLC).

Objective: To determine the effect of this compound on ROCK-mediated MLC phosphorylation.

Materials:

-

Cells with detectable ROCK activity (e.g., HeLa, vascular smooth muscle cells)

-

This compound

-

Serum or other stimuli to activate RhoA/ROCK pathway

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-phospho-MLC2, anti-total-MLC2)

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to a desired confluency.

-

Pre-incubate cells with different concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1-2 hours.

-

Stimulate the cells with a ROCK activator (e.g., serum, LPA) for 15-30 minutes.

-

Lyse the cells and perform Western blot analysis for phosphorylated MLC2 and total MLC2.

-

Quantify and analyze the data as described in Protocol 2.

Conclusion

This compound is a versatile pharmacological tool for the in vitro investigation of GRK, IGF-1R, and ROCK signaling pathways. The provided data and protocols serve as a starting point for researchers to explore the cellular functions regulated by these kinases. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell type and assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and structure-function analysis of subfamily selective G protein-coupled receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Structure-Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

GSK2163632A solubility and preparation of stock solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2163632A is a potent and selective small molecule inhibitor targeting G protein-coupled receptor kinases (GRKs) and the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] Specifically, it demonstrates inhibitory activity against GRK1, GRK2, and GRK5.[2] This dual-activity profile makes this compound a valuable tool for investigating the roles of these kinases in various signaling pathways and a potential starting point for the development of therapeutics for diseases such as heart failure and cancer.[1][3] These application notes provide detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and methodologies for its use in in vitro and cell-based assays.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂N₈O₃S | |

| Molecular Weight | 548.66 g/mol |

Inhibitory Activity

| Target | IC₅₀ (nM) | Assay Conditions | Reference |

| GRK1 | ~126 | In vitro phosphorylation assay | [2] |

| GRK2 | ~251 | In vitro phosphorylation assay | [2] |

| GRK5 | ~3162 | In vitro phosphorylation assay | [2] |

| IGF-1R | Potent inhibitor | Not specified | [1] |

Solubility and Stock Solution Preparation

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) = 548.66 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 548.66 g/mol * 1000 mg/g = 5.487 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 5.49 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Dissolving the compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

-

Storage:

-

For short-term storage (days to weeks), the stock solution can be kept at 4°C.

-

For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Note on working with DMSO stock solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media for experiments, it is crucial to ensure that the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.

Experimental Protocols

In Vitro Kinase Assay for GRK Inhibition

This protocol describes a representative in vitro kinase assay to determine the inhibitory activity of this compound against a specific GRK isoform.

Materials:

-

Recombinant human GRK (e.g., GRK1, GRK2, or GRK5)

-

Kinase substrate (e.g., purified tubulin)

-

This compound stock solution (10 mM in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)

-

96-well assay plates

-

Incubator

-

Detection system (e.g., phosphorimager or luminometer)

Protocol:

-

Prepare a serial dilution of this compound:

-

Dilute the 10 mM stock solution in kinase assay buffer to achieve a range of desired concentrations (e.g., from 1 nM to 100 µM). Remember to include a vehicle control (DMSO only).

-

-

Prepare the kinase reaction mix:

-

In each well of a 96-well plate, add the following components:

-

Kinase assay buffer

-

Recombinant GRK enzyme

-

Kinase substrate

-

Diluted this compound or vehicle control

-

-

-

Initiate the kinase reaction:

-

Add ATP (mixed with [γ-³²P]ATP for radioactive detection) to each well to start the reaction.

-

The final ATP concentration should be close to the Km value for the specific kinase if known.

-

-

Incubate the reaction:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

-

Terminate the reaction and detect phosphorylation:

-

For radioactive detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity.

-

For luminescence-based detection (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay for IGF-1R Signaling Inhibition

This protocol outlines a general method to assess the inhibitory effect of this compound on IGF-1R signaling in a cellular context by measuring the phosphorylation of a downstream effector like Akt.

Materials:

-

A suitable cell line expressing IGF-1R (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

This compound stock solution (10 mM in DMSO)

-

Recombinant human IGF-1

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-IGF-1R)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Protocol:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Serum-starve the cells for several hours to overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).

-

-

IGF-1 Stimulation:

-

Stimulate the cells with a predetermined concentration of IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce IGF-1R signaling.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Collect the cell lysates and determine the protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody against phospho-Akt.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total Akt and total IGF-1R as loading and expression controls.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-Akt and normalize them to the total Akt levels.

-

Compare the levels of phosphorylated Akt in this compound-treated cells to the IGF-1 stimulated control to determine the extent of inhibition.

-

Visualizations

Signaling Pathways

Caption: GRK Inhibition by this compound.

Caption: IGF-1R Inhibition by this compound.

Experimental Workflow

Caption: Workflow for Stock Solution Preparation.

References

No Preclinical Cancer Model Applications Found for GSK2163632A

Despite a comprehensive search of scientific literature and public databases, no specific applications of the compound GSK2163632A in preclinical cancer models have been identified. As a result, the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated.

This compound is listed by some chemical suppliers as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a protein known to be involved in the growth and survival of cancer cells. The IGF-1R signaling pathway is a recognized target in oncology research, and various inhibitors of this pathway have been investigated in preclinical and clinical settings. However, there is a notable absence of published research specifically detailing the use of this compound in cancer cell lines, animal models, or any other preclinical cancer studies.

Searches for "this compound preclinical cancer models," "this compound mechanism of action cancer," "this compound in vivo studies," and related terms did not yield any scientific articles or patents describing its synthesis, characterization, or application in an oncological context. This lack of publicly available data makes it impossible to provide the specific, data-driven content requested.

For researchers interested in the preclinical application of IGF-1R inhibitors in cancer models, it is recommended to consult the extensive body of literature available for other compounds in this class. This general information can provide a foundation for understanding the potential mechanisms of action and experimental approaches that could be hypothetically applied to a novel IGF-1R inhibitor.

General Methodologies for Evaluating IGF-1R Inhibitors in Preclinical Cancer Models

While specific data for this compound is unavailable, the following are general protocols and experimental workflows commonly employed to assess the efficacy of IGF-1R inhibitors in preclinical cancer research.

In Vitro Assays

1. Cell Proliferation Assays:

-

Protocol: Cancer cell lines with known IGF-1R expression are seeded in 96-well plates. After adherence, cells are treated with a dose range of the IGF-1R inhibitor. Cell viability is assessed at various time points (e.g., 24, 48, 72 hours) using reagents such as MTT, WST-1, or CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) is then calculated.

2. Western Blot Analysis:

-

Protocol: To confirm the mechanism of action, cancer cells are treated with the IGF-1R inhibitor for a specified period. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against total and phosphorylated IGF-1R, as well as downstream signaling proteins like Akt and ERK, to assess the inhibitor's effect on the signaling cascade.

3. Apoptosis Assays:

-

Protocol: The induction of programmed cell death can be measured using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent or fluorescent assay.

In Vivo Models

1. Xenograft Models:

-

Protocol: Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, mice are randomized into control and treatment groups. The IGF-1R inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).

2. Patient-Derived Xenograft (PDX) Models:

-

Protocol: Tumor fragments from a patient are surgically implanted into immunocompromised mice. These models are considered more clinically relevant. The experimental procedure for testing an IGF-1R inhibitor is similar to that of cell line-derived xenograft models.

Visualizing the General IGF-1R Signaling Pathway

The following diagram illustrates the general signaling pathway targeted by IGF-1R inhibitors.

Caption: General IGF-1R signaling pathway.

Visualizing a General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel cancer therapeutic in preclinical models.

Caption: General preclinical experimental workflow.

Should any data regarding the preclinical applications of this compound in cancer models become publicly available, a detailed report with the requested components can be compiled.

Application Notes and Protocols for Detecting the Effects of GSK2163632A using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK2163632A has been identified as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R)[1]. The IGF-1R signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. A key downstream effector of IGF-1R is the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer. Therefore, understanding the impact of compounds like this compound on this pathway is crucial for drug development and basic research.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate[2]. This method is particularly useful for assessing the activation state of signaling pathways by analyzing the phosphorylation of key proteins. This document provides a detailed protocol for using Western blot to analyze the effects of this compound on the PI3K/Akt/mTOR signaling pathway.

Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway initiated by IGF-1R activation. This compound, as an IGF-1R inhibitor, is expected to decrease the phosphorylation of downstream targets.

Caption: PI3K/Akt/mTOR signaling pathway downstream of IGF-1R.

Experimental Protocol: Western Blot Analysis

This protocol outlines the steps for treating cells with this compound and analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials and Reagents

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-15% gradient gels) or reagents for hand-casting gels[3]

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Recommended Primary Antibodies

| Target Protein | Phosphorylation Site | Supplier Example |

| Akt | Total | Cell Signaling Technology |

| p-Akt | Ser473 | Cell Signaling Technology[4] |

| p-Akt | Thr308 | Cell Signaling Technology |

| mTOR | Total | Cell Signaling Technology[3] |

| p-mTOR | Ser2448 | Cell Signaling Technology |

| p70S6K | Total | Cell Signaling Technology |

| p-p70S6K | Thr389 | Cell Signaling Technology[4] |

| 4E-BP1 | Total | Cell Signaling Technology |

| p-4E-BP1 | Thr37/46 | Cell Signaling Technology |

| GAPDH or β-actin | - | (Loading Control) |

Experimental Workflow

References

Application Notes and Protocols for High-Throughput Screening Using GSK2163632A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2163632A is a potent and selective inhibitor of both the Insulin-like Growth Factor 1 Receptor (IGF-1R) and G-protein coupled Receptor Kinases (GRKs).[1] This dual activity makes it a valuable tool for researchers investigating the roles of these key signaling proteins in various physiological and pathological processes, including cancer and heart failure.[1] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of IGF-1R and GRK activity.

Mechanism of Action

This compound exhibits a distinct mechanism of action for each of its target classes. As an IGF-1R inhibitor, it functions as a typical kinase inhibitor.[1] For its activity against GRKs, this compound binds to a novel region within the active site cleft, a characteristic that may be leveraged to achieve greater selectivity.[1] Notably, it displays selectivity for the GRK1 and GRK4 subfamilies over the GRK2 subfamily.[1]

Data Presentation

The following tables summarize the inhibitory activity of this compound against its primary targets. This data is essential for designing and interpreting HTS experiments.

Table 1: Inhibitory Potency of this compound against GRK Subfamilies

| Target | log IC50 (M) | IC50 (nM) | Selectivity vs. GRK2 |

| GRK1 | -6.9 | 126 | 160-fold |

| GRK2 | -6.6 | 251 | - |

| GRK5 | -5.5 | 3162 | 0.08-fold |

Data derived from in vitro phosphorylation assays.[1]

Table 2: HTS Assay Parameters for IGF-1R and GRK Inhibition

| Assay | Target | Assay Principle | Typical Z'-factor | Signal-to-Background (S/B) Ratio |

| ADP-Glo™ Kinase Assay | IGF-1R | Luminescence-based detection of ADP production | ≥ 0.7 | > 10 |

| PathHunter® β-Arrestin Recruitment Assay | GRKs | Enzyme fragment complementation (EFC) | ≥ 0.6 | > 5 |

Representative values based on manufacturer's protocols and published studies.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches, the following diagrams illustrate the relevant signaling pathways and the high-throughput screening workflows.

Experimental Protocols